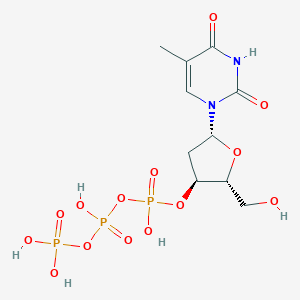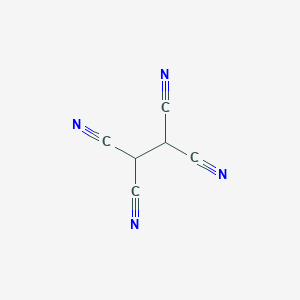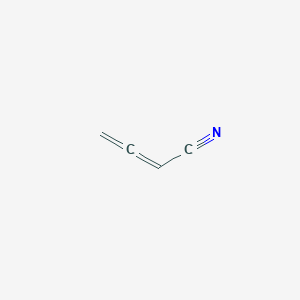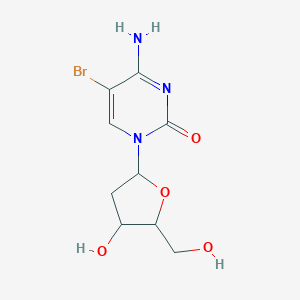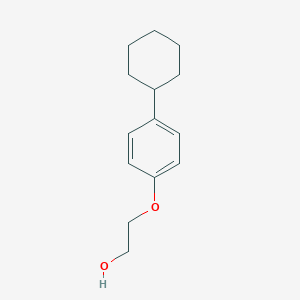
2-(4-Cyclohexylphenoxy)ethanol
Vue d'ensemble
Description
2-(4-Cyclohexylphenoxy)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Cyclohexylphenylglycol (CPG) and is a white to off-white crystalline powder with a molecular weight of 236.36 g/mol.
Mécanisme D'action
The mechanism of action of 2-(4-Cyclohexylphenoxy)ethanol is not fully understood. However, studies have shown that this compound can interact with cell membranes, leading to changes in membrane fluidity and permeability. This interaction may also lead to changes in the activity of membrane-bound enzymes and receptors.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(4-Cyclohexylphenoxy)ethanol has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory conditions. Additionally, this compound has been shown to have a protective effect on the liver and may be useful in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Cyclohexylphenoxy)ethanol in lab experiments is its ability to enhance the solubility of poorly soluble drugs. This makes it a useful tool in drug development research. However, one limitation of using this compound is that it may interact with cell membranes, leading to changes in membrane fluidity and permeability, which may affect the results of certain experiments.
Orientations Futures
There are several future directions for the research of 2-(4-Cyclohexylphenoxy)ethanol. One area of research is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of 2-(4-Cyclohexylphenoxy)ethanol may lead to the discovery of compounds with even greater potential in the field of scientific research.
In conclusion, 2-(4-Cyclohexylphenoxy)ethanol is a chemical compound with a range of potential applications in various fields of scientific research. Its ability to enhance the solubility of poorly soluble drugs and its anti-inflammatory and antioxidant properties make it a useful tool in drug development and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.
Applications De Recherche Scientifique
2-(4-Cyclohexylphenoxy)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective surfactant and emulsifier, making it useful in the formulation of cosmetic and personal care products. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to enhance the solubility of poorly soluble drugs.
Propriétés
Numéro CAS |
1020-00-4 |
|---|---|
Nom du produit |
2-(4-Cyclohexylphenoxy)ethanol |
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-(4-cyclohexylphenoxy)ethanol |
InChI |
InChI=1S/C14H20O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11H2 |
Clé InChI |
CPWZXPYBVCANNT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCO |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)OCCO |
Autres numéros CAS |
28761-54-8 |
Synonymes |
2-(4-Cyclohexylphenoxy)ethanol |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

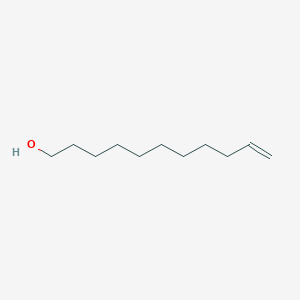
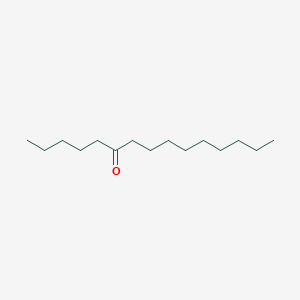
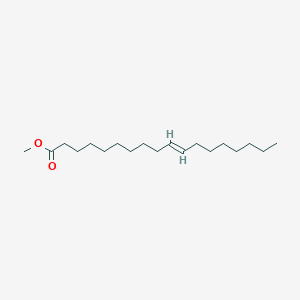
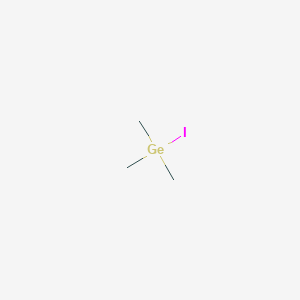
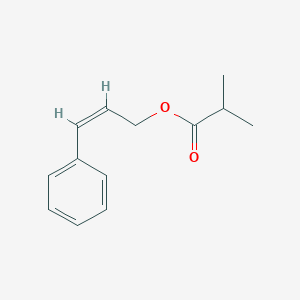
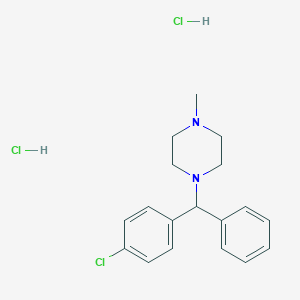
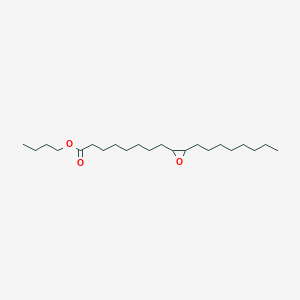
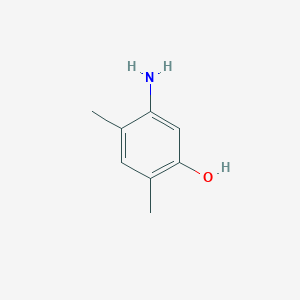
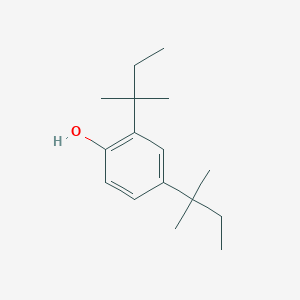
![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)
